molecular formula C11H15F2N B13309692 2,5-difluoro-N-(3-methylbutyl)aniline

2,5-difluoro-N-(3-methylbutyl)aniline

Cat. No.: B13309692
M. Wt: 199.24 g/mol
InChI Key: ZXMGOYBOTDGNGT-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C11H15F2N It is a derivative of aniline, where two fluorine atoms are substituted at the 2nd and 5th positions of the benzene ring, and a 3-methylbutyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-(3-methylbutyl)aniline typically involves the following steps:

    Nitration: The starting material, 2,5-difluoroaniline, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.

    Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The final step involves the alkylation of the amine group with 3-methylbutyl bromide under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-N-(3-methylbutyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the 3-methylbutyl group influences its hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    2,5-Difluoroaniline: Lacks the 3-methylbutyl group, making it less hydrophobic.

    3,5-Difluoro-N-(2-methylbutyl)aniline: Similar structure but with different substitution patterns, affecting its chemical properties and reactivity.

    2,4-Difluoro-N-(3-methylbutyl)aniline: Different fluorine substitution pattern, leading to variations in its chemical behavior.

Uniqueness: 2,5-Difluoro-N-(3-methylbutyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

2,5-difluoro-N-(3-methylbutyl)aniline

InChI

InChI=1S/C11H15F2N/c1-8(2)5-6-14-11-7-9(12)3-4-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

ZXMGOYBOTDGNGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C(C=CC(=C1)F)F

Origin of Product

United States

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